The Molecular Mode of Action of Salicylanilides, Including Closantel: An In-depth Technical Guide
The Molecular Mode of Action of Salicylanilides, Including Closantel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylanilides are a class of halogenated aromatic compounds renowned for their potent anthelmintic properties. This technical guide provides a comprehensive overview of the molecular mode of action of salicylanilides, with a particular focus on closantel, a widely used veterinary drug. The primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, a process driven by their protonophoric activity. This disruption of the proton motive force leads to a catastrophic energy deficit within the parasite, culminating in paralysis and death. Beyond this core mechanism, this guide explores secondary modes of action, including the inhibition of key enzymes and the modulation of critical signaling pathways. Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data on the efficacy and physicochemical properties of prominent salicylanilides, to facilitate further research and drug development in this area.
Introduction to Salicylanilides
Salicylanilides are derivatives of salicylic (B10762653) acid and aniline (B41778) and have been utilized for their biological activities for decades.[1] The halogenated salicylanilides, in particular, have found extensive application in veterinary medicine as potent anthelmintics against a range of parasitic worms, including trematodes (flukes) and nematodes (roundworms).[2][3] Commercially significant members of this class include closantel, niclosamide (B1684120), oxyclozanide, and rafoxanide (B1680503).[3] These compounds are generally characterized as weakly acidic and highly lipophilic, properties that influence their pharmacokinetic behavior and biological activity.[4][5] Their low water solubility is a notable physicochemical characteristic.[4][5]
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal molecular mode of action of salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[6][7] This process disrupts the crucial link between electron transport and ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.
Protonophore Activity
Salicylanilides act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the vital proton gradient.[8] This gradient, or proton motive force, is generated by the electron transport chain and is essential for driving the synthesis of ATP by ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, salicylanilides effectively short-circuit the oxidative phosphorylation machinery. This leads to an uncontrolled rate of oxygen consumption without the concomitant production of ATP, ultimately causing metabolic collapse and parasite death.[6]
Below is a diagram illustrating the protonophore action of salicylanilides in the inner mitochondrial membrane.
Caption: Protonophore activity of salicylanilides in the inner mitochondrial membrane.
Secondary and Other Potential Mechanisms of Action
While mitochondrial uncoupling is the primary mechanism, evidence suggests that salicylanilides may exert their anthelmintic effects through additional pathways.
Enzyme Inhibition
Closantel has been shown to inhibit chitinase (B1577495) in Onchocerca volvulus, an enzyme crucial for the molting process of nematode larvae.[9] This inhibition disrupts larval development, preventing their maturation into infective adult forms.
Modulation of Signaling Pathways
Extensive research, primarily in the context of cancer, has demonstrated that salicylanilides, particularly niclosamide, can modulate several key signaling pathways. These pathways are also present in parasites and could represent additional targets for the antiparasitic activity of these compounds. The relevance of these pathways in the context of helminth parasites is an active area of research.
-
Wnt/β-catenin Pathway: Niclosamide has been shown to downregulate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[10][11]
-
mTOR Signaling: The mTOR pathway, a central regulator of cell growth and metabolism, is also inhibited by niclosamide.[11]
-
NF-κB Signaling: Niclosamide can block the NF-κB pathway, which is involved in inflammation and cell survival.[12][13]
-
STAT3 Signaling: The STAT3 signaling pathway, which plays a role in cell proliferation and apoptosis, is another target of salicylanilides.[14]
The following diagram illustrates the potential interplay of these signaling pathways as targets for salicylanilides.
Caption: Potential modulation of key cellular signaling pathways by salicylanilides.
Quantitative Data on Salicylanilide Efficacy and Physicochemical Properties
The following tables summarize key quantitative data for prominent salicylanilides to facilitate comparison.
Table 1: In Vitro Efficacy of Salicylanilides Against Various Pathogens
| Compound | Organism | Assay | Value | Reference |
| Closantel | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [15] |
| Closantel | Enterococcus faecium (drug-resistant) | MIC | 1 µg/mL | [15] |
| Closantel | Acinetobacter baumannii (in presence of 2 mg/L polymyxin (B74138) B) | MIC | 1-2 mg/L | [12] |
| Closantel | Cryptococcus neoformans | MIC80 | 736 (±7.024) µg/ml | [16] |
| Niclosamide | Staphylococcus aureus (MRSA) | MIC | 0.125 µg/mL | [17] |
| Niclosamide | Enterococcus faecium | MIC | 0.25 µg/mL | [17] |
| Niclosamide | SARS-CoV-2 (Vero E6 cells) | IC50 | 0.049 µM | [18] |
| Niclosamide | Respiratory Syncytial Virus (RSV) | EC50 | 0.022 µM | [9] |
| Oxyclozanide | Staphylococcus aureus (MRSA) | MIC | 0.5 µg/mL | [17] |
| Oxyclozanide | Enterococcus faecium | MIC | 2 µg/mL | [17] |
Table 2: In Vivo Efficacy of Salicylanilides Against Helminths
| Compound | Host | Parasite | Dose | Efficacy | Reference |
| Closantel | Sheep | Haemonchus contortus | 10 mg/kg (oral) | 99.2% | [19] |
| Closantel | Sheep | Haemonchus contortus | 5.0 mg/kg (s.c.) | 100% | [19] |
| Closantel | Cattle | Fasciola hepatica | 10 mg/kg (oral) | ~97% | [20] |
| Rafoxanide | Cattle | Fasciola hepatica (adult) | 5.0 mg/kg | 92.6% | [21] |
| Rafoxanide | Sheep | Fasciola hepatica (6-week-old) | 40 mg/kg (oral) | 85% | [22] |
| Oxyclozanide | Sheep | Rumen Flukes | 15 mg/kg (oral) | >90% (for 11 weeks) | [23] |
| Oxyclozanide | Cattle | Fasciola gigantica | - | 80% | [24] |
Table 3: Physicochemical Properties of Salicylanilides
| Compound | Molecular Weight ( g/mol ) | Water Solubility | logP | Reference |
| Salicylanilide | 213.23 | - | 2.644 | [25] |
| Closantel | 663.07 | Insoluble | - | [7] |
| Niclosamide | 327.12 | Low | - | [4] |
| Rafoxanide | 626.01 | Insoluble | - | [26] |
| Oxyclozanide | 371.01 | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular mode of action of salicylanilides.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Workflow for JC-1 Assay:
Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.
Protocol:
-
Cell/Parasite Preparation: Culture cells or parasites to the desired confluence or developmental stage. Harvest and wash the cells/parasites with a suitable buffer (e.g., PBS).
-
Treatment: Resuspend the cells/parasites in fresh culture medium. Add the test salicylanilide compound at various concentrations. Include a positive control (e.g., CCCP or FCCP, known mitochondrial uncouplers) and a vehicle control (e.g., DMSO). Incubate for the desired time period.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed culture medium.[27] Remove the treatment medium and add the JC-1 working solution to the cells/parasites. Incubate for 15-30 minutes at 37°C in the dark.[27][28]
-
Analysis: Aspirate the JC-1 solution and wash the cells/parasites with buffer.[27] Analyze the fluorescence using a flow cytometer, fluorescence microscope, or a microplate reader. For plate readers, measure fluorescence at Ex/Em ~485/535 nm for green monomers and ~535/595 nm for red aggregates.[27] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Determination of Intracellular ATP Levels
This protocol utilizes the ATP-dependent luciferase reaction to quantify intracellular ATP levels. A decrease in ATP concentration upon treatment with a salicylanilide indicates a disruption of energy metabolism.
Workflow for ATP Measurement:
Caption: Experimental workflow for the determination of intracellular ATP levels.
Protocol:
-
Parasite Preparation and Treatment: Incubate parasites with the test salicylanilide at various concentrations. Include appropriate controls.
-
ATP Extraction: After incubation, wash and collect the parasites. Lyse the parasites using a suitable lysis buffer or by physical methods (e.g., snap-freezing and homogenization) to release intracellular ATP.[23] Centrifuge the lysate to pellet cellular debris.
-
Luciferase Assay: Use a commercial ATP bioluminescence assay kit.[23] In a luminometer-compatible plate, add the parasite lysate supernatant. Add the ATP assay mix containing luciferin (B1168401) and luciferase.
-
Data Analysis: Immediately measure the luminescence using a luminometer.[23] Generate a standard curve using known concentrations of ATP. Quantify the ATP concentration in the samples by comparing their luminescence to the standard curve. Normalize the ATP levels to the total protein concentration of the lysate.[5]
Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the rate of oxygen consumption in live parasites, providing a real-time assessment of mitochondrial respiration. An increase in OCR without a corresponding increase in ATP production is a hallmark of mitochondrial uncoupling. The Seahorse XF Analyzer is a common instrument for this assay.
Workflow for OCR Measurement:
Caption: Experimental workflow for measuring oxygen consumption rate using a Seahorse XF Analyzer.
Protocol:
-
Parasite Seeding: Seed parasites into the wells of a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Setup: Prepare the Seahorse XF analyzer by hydrating the sensor cartridge. Replace the culture medium with Seahorse XF assay medium.
-
Seahorse XF Assay: Place the plate in the Seahorse XF analyzer and equilibrate. Measure the baseline OCR. Sequentially inject the test salicylanilide, followed by mitochondrial inhibitors such as oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to measure non-mitochondrial oxygen consumption).[11]
-
Data Analysis: The Seahorse software calculates the OCR in real-time. Analyze the changes in OCR after each injection to determine the effect of the salicylanilide on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Chitinase Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of chitinase activity.
Protocol:
-
Assay Preparation: In a microplate, add the test salicylanilide at various concentrations to the assay buffer.
-
Enzyme Addition: Add the chitinase enzyme solution to each well. Pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Stop the reaction and measure the fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the salicylanilide and determine the IC50 value.[6]
Conclusion
Salicylanilides, including the prominent member closantel, represent a critical class of anthelmintics whose primary molecular mode of action is the uncoupling of mitochondrial oxidative phosphorylation. Their ability to act as protonophores disrupts the energy metabolism of parasites, leading to their demise. Emerging evidence also points towards other potential mechanisms, such as enzyme inhibition and the modulation of key signaling pathways, which may contribute to their overall efficacy and broad spectrum of activity. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of these compounds and facilitating the development of novel and improved antiparasitic therapies. Further investigation into the role of secondary mechanisms of action in parasites is warranted to fully elucidate the complex biology of this important class of drugs.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsparasitol.org [jsparasitol.org]
- 3. Item - The effects of auranofin, niclosamide and nitazoxanide (IC50) on filarial worms cultured in vitro. - Public Library of Science - Figshare [plos.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Closantel toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: mTOR signaling pathway - Caenorhabditis elegans (nematode) [kegg.jp]
- 16. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]
- 17. Salicylanilide | C13H11NO2 | CID 6872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Control of haemonchosis in Malaysian goats with closantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thescipub.com [thescipub.com]
- 21. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of Oxyclozanide and Closantel against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sudanjvr.net [sudanjvr.net]
- 25. chemeo.com [chemeo.com]
- 26. Rafoxanide - Wikipedia [en.wikipedia.org]
- 27. scops.org.uk [scops.org.uk]
- 28. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
